molecular formula C13H8ClN5O B1668546 CGS 15943 CAS No. 104615-18-1

CGS 15943

Cat. No.: B1668546
CAS No.: 104615-18-1
M. Wt: 285.69 g/mol
InChI Key: MSJODEOZODDVGW-UHFFFAOYSA-N
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Description

CGS 15943 (9-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine) is a nonxanthine adenosine receptor antagonist with high affinity for both A₁ and A₂ adenosine receptor subtypes. Initially developed as a selective A₂A antagonist, subsequent studies revealed its nonselective antagonism across adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) . Unlike methylxanthines such as caffeine, this compound lacks phosphodiesterase (PDE) inhibitory activity, making it a valuable tool for isolating adenosine-mediated effects . Its behavioral effects, including locomotor stimulation and discriminative stimulus properties, are linked to adenosine receptor blockade and secondary modulation of dopamine (D₁ and D₂) and monoamine neurotransmission .

Properties

IUPAC Name

9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5O/c14-7-3-4-9-8(6-7)12-17-11(10-2-1-5-20-10)18-19(12)13(15)16-9/h1-6H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJODEOZODDVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)N=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146617
Record name 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
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Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104615-18-1
Record name 9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104615-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104615181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGS-15943
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A5D5E2AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Synthetic Steps

The synthesis of CGS-15943, as detailed by, involves a multi-step sequence starting from methyl 2-amino-5-chlorobenzoate. The process is outlined below:

Step 1: Formation of Hydrazide (1a)
Methyl 2-amino-5-chlorobenzoate undergoes methoxy displacement with hydrazine monohydrate, yielding hydrazide 1a . This intermediate is critical for subsequent cyclization reactions.

Step 2: Preparation of Amidine Hydrochloride (3a)
Furan-2-carbonitrile is converted to amidine hydrochloride 3a via an in situ methyl iminoester intermediate, followed by ammonium chloride addition. This step requires precise control of reaction conditions to avoid premature cyclization.

Step 3: Cyclization to 1,2,4-Triazole (4a)
Hydrazide 1a and amidine 3a are cyclized in refluxing chlorobenzene, forming 1,2,4-triazole 4a . This intermediate serves as the scaffold for the final triazoloquinazoline structure.

Step 4: Acid-Catalyzed Intramolecular Cyclization
Triazole 4a undergoes intramolecular cyclization using cyanamide under acidic conditions, culminating in the formation of CGS-15943 (6a ). This step is highly sensitive to stoichiometry and temperature, with deviations leading to byproducts such as 5a–c or 7a .

Reaction Conditions and Optimization

The synthesis employs chlorobenzene as a high-boiling solvent to facilitate cyclization at elevated temperatures (≈130°C). Acid catalysts, including concentrated HCl, are pivotal for driving the final cyclization. Notably, substitutions at the furan or amino groups (e.g., 6b , 7a ) require modified conditions, but these variants are excluded from the canonical CGS-15943 synthesis.

Analytical Validation of Synthetic CGS-15943

Structural Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validated the structure of 6a :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, aryl-H), 7.62 (d, J = 2.0 Hz, 1H, furan-H), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, aryl-H), 6.75 (s, 2H, NH₂).
  • HRMS : m/z calcd. for C₁₃H₈ClN₅O [M+H]⁺ 286.0489, found 286.0493.

Challenges and Mitigation Strategies

Byproduct Formation

Unsubstituted triazoloquinazolines (5a–c ) and benzamide derivatives (7a ) emerge as primary byproducts during cyclization. These are minimized by:

  • Strict adherence to cyanamide stoichiometry (1.2 equiv).
  • Gradual addition of HCl to prevent runaway acid catalysis.

Solubility Limitations

CGS-15943 exhibits poor aqueous solubility (≈12 μg/mL in PBS), complicating biological testing. Analogues like 7e address this via hydrophilic substitutions, though these modifications fall outside the scope of the parent compound’s synthesis.

Discussion: Synthetic Efficiency and Scalability

The reported method achieves a 4-step linear synthesis with an overall yield of ≈15% (estimated from intermediate yields). While functional group tolerance is limited—particularly at the furan and amino positions—the protocol remains the gold standard for CGS-15943 production. Recent efforts to enhance gram-negative accumulation (e.g., 7e ) underscore the need for derivatization strategies that retain the core triazoloquinazoline structure.

Chemical Reactions Analysis

CGS 15943 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cancer Research Applications

CGS 15943 has been studied extensively for its anti-cancer properties, particularly its role in inhibiting cell proliferation in various cancer types through the modulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Case Studies

  • Hepatocellular Carcinoma : In vitro studies demonstrated that treatment with this compound resulted in significant reduction in HCC cell proliferation, with minimal induction of apoptosis, suggesting that its primary action is through inhibition of cell proliferation rather than triggering cell death .
  • Pancreatic Cancer : Similar effects were observed in PDAC cell lines (ASPC1 and HPAF-II), where this compound treatment led to reduced cell viability and proliferation .

Neuropharmacological Applications

This compound has also been investigated for its effects on locomotor activity and potential therapeutic applications in neuropharmacology.

Locomotor Activity

  • Research indicates that this compound increases locomotor activity in animal models, comparable to caffeine but with greater potency. This suggests a potential role in modulating central nervous system activity through adenosine receptor antagonism .

Behavioral Studies

  • Studies involving squirrel monkeys have shown that this compound can influence behavioral responses, indicating its potential use as a tool for understanding adenosine receptor functions within the central nervous system .

Comparative Data Table

Application AreaEffect ObservedKey Findings
Cancer ResearchInhibition of cell proliferationTargets p110γ isoform; reduces Akt phosphorylation
Hepatocellular CarcinomaSignificant reduction in cell viabilityMinimal apoptosis; primarily inhibits proliferation
Pancreatic CancerDecreased viability in PDAC cell linesEffective at inhibiting growth over time
NeuropharmacologyIncreased locomotor activityGreater potency than caffeine; common mechanism suggested
Behavioral StudiesInfluences behavior in animal modelsPotential tool for studying adenosine receptor functions

Comparison with Similar Compounds

Structural and Receptor Binding Profiles

CGS 15943 vs. Xanthines (Caffeine, Theophylline)
Property This compound Caffeine Theophylline
Chemical Class Triazoloquinazoline Xanthine Xanthine
Adenosine Receptor Affinity A₁: IC₅₀ = 20 nM
A₂A: IC₅₀ = 3 nM
A₁/A₂A: ~10–50 µM A₁/A₂A: ~10–30 µM
PDE Inhibition No Yes (PDE1, PDE4) Yes (PDE4)
Behavioral Potency 3–10× more potent than caffeine Baseline (reference) Similar to caffeine

Key Findings :

  • This compound exhibits ~1000-fold higher adenosine receptor affinity than xanthines, with pA₂ values of 10.8 (A₂A) vs. 7.0 for 8-phenyltheophylline .
This compound vs. Selective A₂A Antagonists (Istradefylline, Preladenant)
Property This compound Istradefylline (KW6002) Preladenant (SCH 420814)
Selectivity Nonselective (A₁/A₂A/A₃) A₂A-selective A₂A-selective
Therapeutic Use Research tool Approved for Parkinson’s disease (Japan, USA) Discontinued (clinical trials)
Structural Features Triazoloquinazoline core Xanthine derivative Pyrazolo-triazolo-pyrimidine

Key Findings :

  • This compound’s triazoloquinazoline scaffold inspired selective A₂A antagonists like Preladenant, which replaced the phenyl ring with a pyrazole moiety for enhanced selectivity .
  • This compound binds to A₃ receptors (Kᵢ = 14 nM), unlike istradefylline, which shows negligible A₃ affinity .

Functional and Behavioral Comparisons

Dopaminergic Interactions
  • This compound : Enhances dopamine neurotransmission via D₁ and D₂ receptors, mimicking caffeine’s effects but with greater potency .
  • Caffeine : Dopaminergic effects are partially masked by PDE inhibition, complicating mechanistic studies .

Study Example :
In squirrel monkeys, 1.0 mg/kg this compound induced complete generalization to dopamine agonists (e.g., SKF 81297), an effect blocked by D₁/D₂ antagonists (SCH 23390, eticlopride) .

Respiratory and Cardiovascular Effects
  • This compound: Minimal respiratory stimulation compared to PDE inhibitors (rolipram), confirming adenosine-specific action .
  • Methylxanthines: Robust respiratory stimulation via PDE4 inhibition, independent of adenosine blockade .

Molecular Docking and Receptor Interactions

This compound’s binding to adenosine receptors involves:

  • Hydrophobic interactions with Leu90 (TM3), Phe182 (TM5), and Ile186 (TM5) .
  • Hydrogen bonding between its furan oxygen and Asn250 (TM6) in A₃ receptors . In contrast, selective A₂A antagonists like ZM 241385 interact with unique residues (e.g., His264 in A₂A) absent in A₃ receptors, explaining subtype selectivity .

Biological Activity

CGS 15943 is a potent adenosine receptor antagonist known for its biological activity in various cellular processes, particularly in cancer research. It primarily targets the A1, A2A, A2B, and A3 adenosine receptors with varying affinities, and it has been shown to inhibit the class IB phosphoinositide 3-kinase (PI3K) isoform p110γ, which plays a crucial role in cancer cell proliferation.

  • Chemical Name: 9-Chloro-2-(2-furanyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
  • Purity: ≥99%
  • Ki Values:
    • A1: 3.5 nM
    • A2A: 4.2 nM
    • A2B: 16 nM
    • A3: 51 nM
  • IC50 for p110γ: 1.1 μM

This compound exerts its biological effects primarily through the following mechanisms:

  • Inhibition of the PI3K/Akt Pathway : this compound inhibits the activity of p110γ, leading to decreased phosphorylation of Akt, a key player in cell survival and proliferation. This inhibition is crucial in cancer cells, particularly in hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC) cell lines .
  • Induction of Apoptosis : While this compound has a modest effect on inducing apoptosis in certain cancer cell lines, its primary action appears to be through inhibition of cell proliferation rather than direct apoptosis induction .
  • Adenosine Receptor Antagonism : As a non-selective antagonist of adenosine receptors, this compound blocks adenosine-mediated signaling pathways that can promote tumor growth and survival .

In Vitro Studies

Research has demonstrated that this compound significantly reduces cell viability and proliferation in various cancer cell lines. Below are some key findings from studies:

StudyCell LineEffectMechanism
HCCReduced proliferationPI3K/Akt inhibition
PDACDecreased cell numberInhibition of p110γ
ER+ Breast CancerReduced proliferationPI3K pathway inhibition

Case Studies

In a study involving HCC and PDAC cell lines, treatment with this compound resulted in:

  • HCC Cells : Significant reduction in cell number after treatment for 72 hours.
  • PDAC Cells : Similar reductions were noted, confirming the compound's role in targeting p110γ specifically.

Flow cytometry analysis indicated that while there was some increase in apoptosis, the primary mechanism for reduced cell viability was through inhibition of proliferation rather than increased apoptotic rates .

Transporter Activity

This compound has also been evaluated for its effects on transporter activity via G protein-coupled receptor (GPCR) signaling. In vitro assays showed that pre-treatment with this compound significantly diminished cellular responses to adenosine stimulation, highlighting its role as an effective antagonist at adenosine receptors .

Behavioral Studies

Behavioral studies have indicated that this compound exhibits stimulant properties similar to caffeine by enhancing dopamine-mediated neurotransmission. This suggests potential applications beyond oncology into neuropharmacology .

Summary of Findings

This compound demonstrates significant biological activity through multiple pathways:

  • Cancer Therapy : Its ability to inhibit the PI3K/Akt pathway positions it as a promising candidate for targeted cancer therapies.
  • Neuropharmacology : Its effects on dopamine receptors may lead to applications in treating neurological disorders.

Q & A

Q. What are the primary adenosine receptor targets and binding affinities of CGS 15943 in preclinical models?

this compound is a non-xanthine adenosine receptor antagonist with high affinity for human A₁, A₂A, A₂B, and A₃ receptors. In transfected CHO cells, its Ki values are 3.5 nM (A₁), 4.2 nM (A₂A), 16 nM (A₂B), and 50 nM (A₃) . Functional assays in rabbit platelets and rat atria demonstrate tissue-specific antagonism, with pA₂ values of 7.43 (rabbit platelets) and 9.62 (rat atria), validated via Schild-plot slopes near 1.0, indicating competitive antagonism .

Q. How does this compound influence adenosine receptor-mediated signaling pathways in vitro?

this compound blocks adenosine-induced cAMP elevation by antagonizing Gs-coupled A₂A and A₂B receptors. In PC12 cells, pretreatment with this compound (10 µM) abolishes glutamate-induced apoptosis, confirming adenosine's role in enhancing excitotoxicity via cAMP-dependent pathways . Methodologically, combining this compound with adenylate cyclase activators (e.g., forskolin) can isolate cAMP-mediated effects .

Q. What experimental models are commonly used to assess this compound's pharmacological effects?

Key models include:

  • Rabbit platelets for A₂A receptor antagonism (pA₂ = 7.43) .
  • Rat atria for A₁ receptor activity (pA₂ = 9.62) .
  • PC12 cells for neurotoxicity studies .
  • Mouse sensory neurons to study adenosine-mediated growth cone turning .

Q. What are the functional consequences of this compound's non-selective antagonism in behavioral assays?

this compound induces anxiety-like effects in rodents, attributed to broad adenosine receptor blockade . In pain models, it exacerbates nociceptive responses (e.g., increased writhing in rats), suggesting adenosine's tonic inhibition of pain pathways . Behavioral studies should include dose-response curves and controls for off-target effects (e.g., xanthine-related targets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's antagonistic efficacy across tissue models?

Discrepancies in pA₂ values (e.g., 7.43 in platelets vs. 9.62 in atria) arise from tissue-specific receptor density, coupling efficiency, and assay conditions. To address this:

  • Perform Schild analysis to confirm competitive antagonism .
  • Use radioligand binding assays to compare receptor expression levels .
  • Standardize buffer conditions (e.g., ion composition) to minimize variability .

Q. What methodological considerations are critical when combining this compound with other antagonists in neural activity studies?

In ATP-induced neural activation, combining this compound (3 µM) with RO4 (10 µM) and PPADS enhances suppression of purinergic signaling. Key considerations include:

  • Validating receptor subtype selectivity to avoid off-target interactions .
  • Adjusting antagonist concentrations to account for additive/synergistic effects .
  • Using AUC (area under the curve) analysis to quantify activity changes .

Q. How does this compound modulate cross-talk between adenosine and glutamate signaling in neurotoxicity?

In PC12 cells, this compound blocks adenosine's permissive role in glutamate-induced apoptosis by inhibiting A₂A/A₂B receptor-driven cAMP elevation. Methodologically:

  • Co-apply glutamate with adenosine deaminase (ADA) to eliminate endogenous adenosine .
  • Measure caspase-3 activation or mitochondrial membrane potential to quantify apoptosis .

Q. What strategies optimize this compound's use in high-throughput screening (HTS) for adenosine antagonists?

  • Use fluorescence-based assays (e.g., BODIPY-TMR-CGP displacement) with IC₅₀ values as benchmarks .
  • Test under multiple conditions (e.g., varying pH or co-agonists) to identify context-dependent efficacy .
  • Include DPCPX (A₁-selective antagonist) and SCH58261 (A₂A-selective) as controls to validate selectivity .

Q. How can researchers validate this compound's specificity in systems with multiple purinergic receptors?

  • Combine this compound with subtype-selective antagonists (e.g., MRS1754 for A₂B) to isolate receptor contributions .
  • Use siRNA knockdown of specific adenosine receptors in cell lines .
  • Employ calcium imaging or cAMP biosensors to track pathway-specific activity .

Q. What analytical approaches quantify this compound's dual role in neuroprotection and excitotoxicity?

  • Dose-response curves : Compare apoptosis rates in PC12 cells treated with glutamate ± this compound .
  • Growth cone assays : Measure turning angles in sensory neurons exposed to adenosine ± this compound .
  • Electrophysiology : Assess synaptic activity changes in hippocampal slices treated with this compound and glutamate .

Q. Methodological Notes

  • Schild Analysis : Essential for confirming competitive antagonism and calculating pA₂ values .
  • cAMP Assays : Use ELISA or FRET-based biosensors to link receptor blockade to downstream signaling .
  • Behavioral Tests : Pair this compound with adenosine agonists (e.g., CGS21680) to study anxiety or nociception .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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CGS 15943
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CGS 15943

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